Diethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate
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Overview
Description
“1-(3-Fluoropropyl)-1H-pyrazole” is a compound with the molecular formula C6H9FN2. Its average mass is 128.148 Da and its monoisotopic mass is 128.074982 Da .
Synthesis Analysis
There’s a study on the automated radiosynthesis of [18 F]FSPG using GE TRACERlab™ FXFN and FASTlab™ . Although it’s not the exact compound you’re looking for, the process might provide some insights into the synthesis of similar fluoropropyl compounds.
Molecular Structure Analysis
The molecular structure of “1-(3-Fluoropropyl)-1H-pyrazole” consists of a pyrazole ring attached to a 3-fluoropropyl group .
Chemical Reactions Analysis
In a study, the reaction of benzyne with N-substituted imidazoles was reported to afford arylamines containing anthracene . This might give some idea about the possible reactions involving fluoropropyl compounds.
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for “Diethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate” are not available, research into fluoropropyl compounds is ongoing. For example, Amcenestrant, a new oral form of endocrine therapy that has shown early signs of efficacy, is being evaluated against the current standards of care in patients with estrogen receptor–positive, HER2-negative locally advanced or metastatic breast cancer .
properties
IUPAC Name |
diethyl 1-(3-fluoropropyl)pyrazole-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O4/c1-3-18-11(16)9-8-10(12(17)19-4-2)15(14-9)7-5-6-13/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIQWQZTVZAVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CCCF)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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